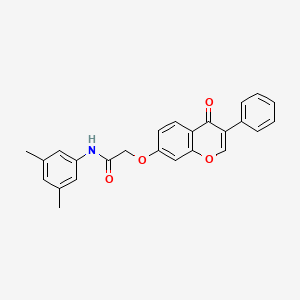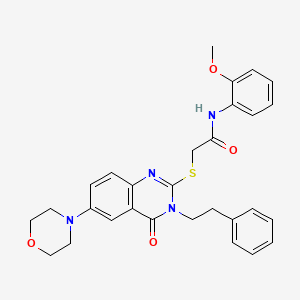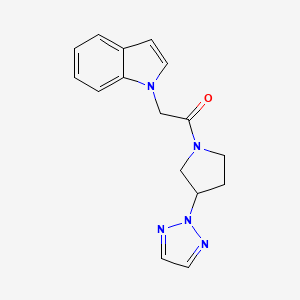
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as Compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Heterocyclic compounds, such as triazoles, pyrroles, and indoles, are of significant interest in the development of new drugs due to their diverse biological activities. The synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units has been explored, revealing that these compounds exhibit antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007). This suggests the potential of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone in similar applications due to its structural similarity.
Catalytic Applications : Rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes into pyrroles has been reported, providing a straightforward approach to 1,2,4-trisubstituted pyrroles in good to excellent yields (Buddhadeb Chattopadhyay & Vladimir Gevorgyan, 2011). This showcases the utility of triazole-containing compounds in synthetic organic chemistry, potentially extending to the synthesis and modification of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone.
Chemical Properties and Theoretical Studies
Chemical Characterization and Properties : Experimental and theoretical studies have been conducted on compounds with structural features similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, focusing on their spectroscopic characterization and quantum chemical computational analyses. These studies provide insights into the vibrational assignments, chemical shifts, molecular orbital energies, and molecular electrostatic potential maps, contributing to the understanding of the chemical and physical properties of such compounds (Ç. Y. Ataol & Ö. Ekici, 2014).
Potential Applications in Medicinal Chemistry
Antiviral and Fungicidal Activities : The synthesis of heterocyclic compounds based on the triazole and indole scaffolds has demonstrated significant potential in medicinal chemistry, particularly in developing compounds with antiviral and fungicidal activities. For example, the design, synthesis, and evaluation of new 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have shown promising fungicidal activities against a variety of phytopathogens (Hui Bai et al., 2020). Such research underscores the potential for exploring 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone and its derivatives for similar biological activities.
Propiedades
IUPAC Name |
2-indol-1-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(12-19-9-5-13-3-1-2-4-15(13)19)20-10-6-14(11-20)21-17-7-8-18-21/h1-5,7-9,14H,6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKYITLYHMKMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



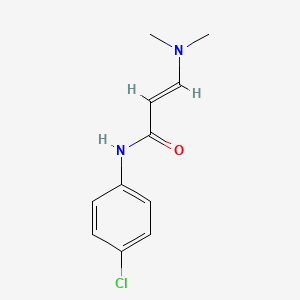
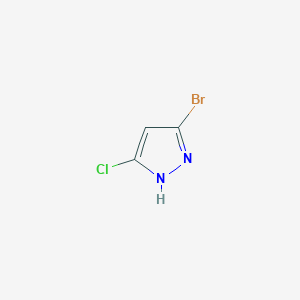
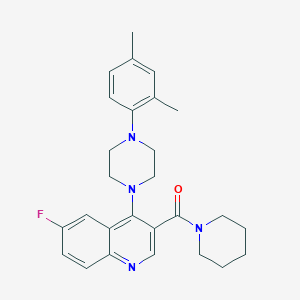
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
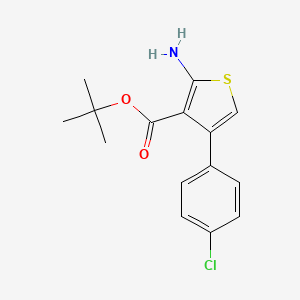
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)
